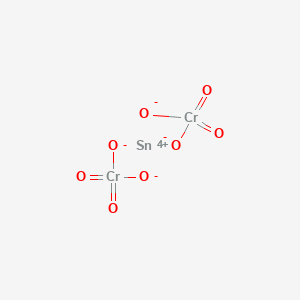
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride is a synthetic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include piperidine, phenethyl bromide, and trifluoroacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as the purification of intermediates, the use of catalysts to increase reaction efficiency, and the implementation of quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-: Lacks the hydrochloride group.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, bromide: Contains a bromide group instead of hydrochloride.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The presence of the hydrochloride group in Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride may confer unique properties, such as increased solubility in water or enhanced stability. These characteristics can make it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
38591-48-9 |
|---|---|
Molekularformel |
C16H22ClF3N2O |
Molekulargewicht |
350.80 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-methyl-N-[2-(4-piperidin-1-ium-1-ylphenyl)ethyl]acetamide;chloride |
InChI |
InChI=1S/C16H21F3N2O.ClH/c1-20(15(22)16(17,18)19)12-9-13-5-7-14(8-6-13)21-10-3-2-4-11-21;/h5-8H,2-4,9-12H2,1H3;1H |
InChI-Schlüssel |
VIGZXRKJOLOIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)[NH+]2CCCCC2)C(=O)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)








